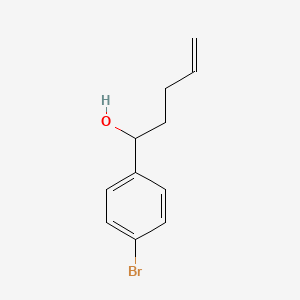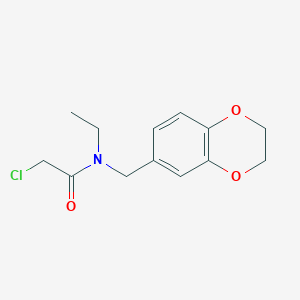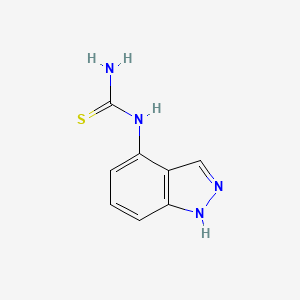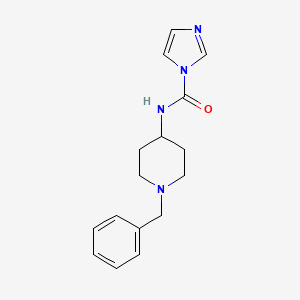
1-(4-Bromophenyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H13BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentenyl chain ending in a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with allylmagnesium bromide, followed by a reduction step to yield the desired alcohol. The reaction conditions typically involve:
Reagents: 4-bromobenzaldehyde, allylmagnesium bromide, reducing agent (e.g., sodium borohydride)
Solvents: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Bromophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Addition: The double bond in the pentenyl chain can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Major Products Formed:
- Oxidation: 1-(4-Bromophenyl)pent-4-en-1-one
- Reduction: 1-phenylpent-4-en-1-ol
- Substitution: 1-(4-azidophenyl)pent-4-en-1-ol, 1-(4-cyanophenyl)pent-4-en-1-ol
- Addition: 1-(4-Bromophenyl)-2-bromo-pentane
Scientific Research Applications
1-(4-Bromophenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)pent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(4-Bromophenyl)pent-4-en-1-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)pent-4-en-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-Fluorophenyl)pent-4-en-1-ol:
1-(4-Methylphenyl)pent-4-en-1-ol: The presence of a methyl group instead of a halogen changes its reactivity and applications.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(4-bromophenyl)pent-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8,11,13H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEKBWCBWPNKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2776238.png)

![N-(2-fluorophenyl)-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2776244.png)



![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)

![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)
![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![2-Methyl-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2776258.png)
